molecular formula C14H17NO6S B8079599 Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate

Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate

Cat. No.: B8079599
M. Wt: 327.35 g/mol
InChI Key: WJWNHUSQPKHOIB-POHAHGRESA-N
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Description

Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate (CAS: 2007931-02-2) is a synthetic organic compound with the molecular formula C₁₄H₁₇NO₆S and a molecular weight of 327.35 g/mol . Structurally, it consists of a fumarate backbone (diethyl ester) substituted with an amino group linked to a 4-(methoxycarbonyl)thiophene moiety. This compound is primarily used in research settings, with four suppliers identified globally . Limited safety data are available, though its GHS pictograms and precautionary statements remain unspecified in public records .

Properties

IUPAC Name

diethyl (Z)-2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6S/c1-4-20-12(16)6-10(14(18)21-5-2)15-11-8-22-7-9(11)13(17)19-3/h6-8,15H,4-5H2,1-3H3/b10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWNHUSQPKHOIB-POHAHGRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)NC1=CSC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C(=O)OCC)\NC1=CSC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate typically involves the reaction of diethyl fumarate with 4-(methoxycarbonyl)thiophen-3-ylamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the ester groups would produce the corresponding alcohols.

Scientific Research Applications

Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions, while the ester groups can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate

Key Structural and Functional Differences

Property Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
Molecular Formula C₁₄H₁₇NO₆S C₁₉H₂₃NO₂S
Molecular Weight 327.35 g/mol 329.46 g/mol
Core Backbone Fumarate (diethyl ester) Thiophene-carboxylate (ethyl ester)
Substituents 4-(methoxycarbonyl)thiophen-3-ylamino group 4-cyclohexylphenyl group at position 4
Polarity Likely higher (due to ester and carbonyl groups) Lower (bulky cyclohexylphenyl reduces polarity)
Hazard Profile Unspecified in public records Skin/eye irritation (Category 2/2A), respiratory toxicity (Category 3)

Functional Implications

  • Solubility : The methoxycarbonyl and ester groups in the target compound may improve solubility in polar solvents (e.g., DMSO, acetone) relative to the hydrophobic cyclohexylphenyl substituent in the analog .
  • Applications : While both compounds are thiophene derivatives, the cyclohexylphenyl analog’s bulkier structure may favor applications in materials science (e.g., liquid crystals), whereas the target compound’s polar groups could suit pharmaceutical intermediates .
Other Thiophene-Based Derivatives

Thiophene derivatives often exhibit diverse biological and material properties. For example:

  • Electronic Properties : The methoxycarbonyl group in the target compound may enhance electron-withdrawing effects, influencing charge transport in organic semiconductors.
  • Biological Activity: Amino-thiophene carboxylates (e.g., the analog in ) are explored for kinase inhibition, but the target compound’s fumarate linkage could alter bioavailability or metabolic stability .

Research Findings and Limitations

Data Gaps
  • Physicochemical Properties : Melting/boiling points, solubility, and stability data for the target compound are unavailable, limiting comparative analysis.
  • Biological Studies: No evidence of cytotoxicity, enzymatic inhibition, or pharmacokinetic studies exists for either compound in the provided sources.

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